molecular formula C20H24O6 B12428293 Sculponeatin B

Sculponeatin B

Cat. No.: B12428293
M. Wt: 360.4 g/mol
InChI Key: VITOUEAQSWAQLD-HQDZJOIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Sculponeatin B involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions . The synthesis also includes the formation of the bicyclo[3.2.1]octane ring system through a reductive radical cyclization .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis due to the complexity of its structure and the specificity of the reactions required.

Chemical Reactions Analysis

Types of Reactions: Sculponeatin B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: These can vary widely depending on the specific substitution reaction being performed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Sculponeatin B has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sculponeatin B involves its interaction with specific molecular targets and pathways. It has been shown to possess cytotoxic activity against certain cancer cell lines, such as K562 and HepG2 . The presence of enone structures within this compound is strongly correlated with its cytotoxicity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Sculponeatin B is part of a family of diterpenoids isolated from the genus Rabdosia. Similar compounds include:

  • Sculponeatin A
  • Sculponeatin C
  • Sculponeatin N
  • Sculponeatin O
  • Sculponeatic Acid

Uniqueness: this compound is unique due to its specific acetal structure and the presence of enone functionalities, which contribute to its biological activities . Compared to other diterpenoids, this compound has shown distinct cytotoxic properties, making it a valuable compound for further research.

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

(1S,8S,14R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione

InChI

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1

InChI Key

VITOUEAQSWAQLD-HQDZJOIASA-N

Isomeric SMILES

C[C@@]12CCC3[C@]4(C1C(OC2)OC4)C5C(CC6C[C@]5(C(=O)C6=C)C(=O)O3)O

Canonical SMILES

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O

Origin of Product

United States

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